(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone
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Overview
Description
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a triazole ring, a pyrrolidine ring, and a chlorophenyl group, making it a versatile molecule for diverse applications.
Mechanism of Action
Target of Action
Compounds containing similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond . This could potentially alter the function of the target proteins, leading to the observed biological effects.
Biochemical Pathways
For instance, indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus , suggesting that they may interfere with viral replication pathways.
Pharmacokinetics
It’s known that the solubility of a compound in water and other polar solvents can significantly impact its bioavailability . As such, the high solubility of imidazole, a similar compound, suggests that this compound may also have good bioavailability .
Result of Action
Based on the broad range of biological activities associated with similar compounds, it can be inferred that this compound may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyrrolidine Ring: The triazole ring is then reacted with a pyrrolidine derivative under suitable conditions.
Introduction of the Chlorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-fluorophenyl)methanone
- (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-bromophenyl)methanone
- (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-methylphenyl)methanone
Uniqueness
The uniqueness of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-chlorophenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c14-11-3-1-10(2-4-11)13(19)17-8-5-12(9-17)18-15-6-7-16-18/h1-4,6-7,12H,5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQXMMWVPZDLTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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